molecular formula C12H19NO3 B2677092 Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2137543-26-9

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B2677092
CAS RN: 2137543-26-9
M. Wt: 225.288
InChI Key: IMLMCTVICONPMN-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is a solid substance and has a molecular weight of 225.29 .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of this compound, is also a core structure in the family of tropane alkaloids . The synthesis of this structure has attracted significant attention due to its wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 225.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Molecular Structure

Research has been conducted on the synthesis and molecular structure of cyclic amino acid esters resembling "Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate". For example, Moriguchi et al. (2014) synthesized "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" and its chiral version using intramolecular lactonization reactions. These compounds were characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, revealing their complex bicyclic structures incorporating lactone and piperidine groups (Moriguchi et al., 2014).

Enantioselective Synthesis

Campbell et al. (2009) described an efficient enantioselective synthesis of a compound essential for CCR2 antagonists, utilizing iodolactamization as a key step. This process produced a highly functionalized compound, demonstrating the potential for creating complex molecular architectures through precise synthetic strategies (Campbell et al., 2009).

Applications in Drug Development

The synthesis of constrained peptidomimetics from pyroglutamic acid has been reported by Mandal et al. (2005), highlighting the potential application of these compounds in peptide-based drug discovery. Their work on azabicycloalkane amino acids as rigid dipeptide mimetics showcases the utility of these molecules in exploring structure-activity relationships in medicinal chemistry (Mandal et al., 2005).

Novel Synthetic Approaches

Other studies have focused on developing novel synthetic routes and applications for bicyclic compounds. For instance, Nativi et al. (1989) explored the acid-catalyzed rearrangement of aziridines into protected amines, providing a highly stereoselective synthesis approach for amino sugars and derivatives. This methodology offers valuable insights into the synthesis of complex organic molecules with potential pharmaceutical applications (Nativi et al., 1989).

Safety and Hazards

The compound is classified as a non-combustible solid . It has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLMCTVICONPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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